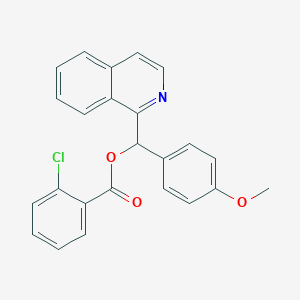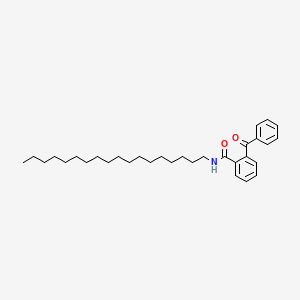![molecular formula C18H18IN3O2 B11567434 (3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B11567434.png)
(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE is a synthetic organic molecule characterized by the presence of an iodophenyl group and a formamido-imino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE typically involves the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through iodination of a phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation Reaction: The iodophenyl intermediate is then reacted with formamide under acidic or basic conditions to form the formamido group.
Coupling with Butanamide: The final step involves coupling the formamido-imino intermediate with N-(4-methylphenyl)butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodophenol derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under mild conditions.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE is investigated for its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymer matrices can lead to the creation of advanced composite materials.
作用機序
The mechanism of action of (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the formamido-imino linkage may participate in hydrogen bonding with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- (3E)-3-{(3-Chloro-2-methylphenyl)aminoacetyl}hydrazono)-N-(3-iodophenyl)butanamide
- (3E)-3-{[(3-Bromophenyl)formamido]imino}-N-(4-methylphenyl)butanamide
Uniqueness
Compared to similar compounds, (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(4-METHYLPHENYL)BUTANAMIDE is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity. The specific arrangement of functional groups also allows for distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H18IN3O2 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
3-iodo-N-[(E)-[4-(4-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H18IN3O2/c1-12-6-8-16(9-7-12)20-17(23)10-13(2)21-22-18(24)14-4-3-5-15(19)11-14/h3-9,11H,10H2,1-2H3,(H,20,23)(H,22,24)/b21-13+ |
InChIキー |
YAKNRJOLXSDZSL-FYJGNVAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)I)/C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567353.png)
![N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11567359.png)
![N-({N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11567365.png)

![N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine](/img/structure/B11567386.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567389.png)
![6-cyclopentyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11567396.png)
![3-methyl-6-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567406.png)

![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11567426.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B11567428.png)
![N-(5-chloro-2-methylphenyl)-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567430.png)
![3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11567433.png)
![3-(Naphthalen-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11567442.png)
